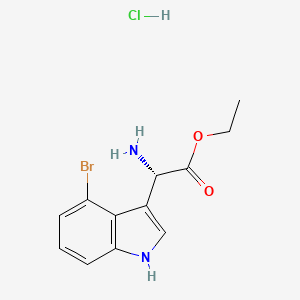
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride is a synthetic organic compound that features an indole moiety substituted with a bromine atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate: The brominated indole is then reacted with ethyl glycinate hydrochloride under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted indole derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride: Lacks the bromine substitution.
(S)-Ethyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate hydrochloride: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can influence its reactivity and biological activity, making it unique compared to its analogs.
Eigenschaften
Molekularformel |
C12H14BrClN2O2 |
|---|---|
Molekulargewicht |
333.61 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-2-(4-bromo-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)7-6-15-9-5-3-4-8(13)10(7)9;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
InChI-Schlüssel |
YSYUDHWJESPREH-MERQFXBCSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C(=CC=C2)Br)N.Cl |
Kanonische SMILES |
CCOC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


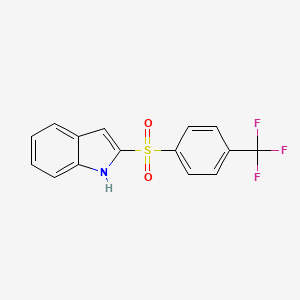

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
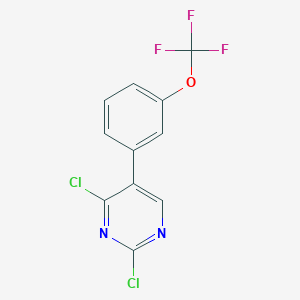
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
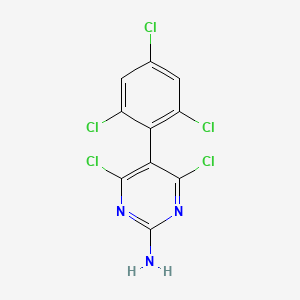

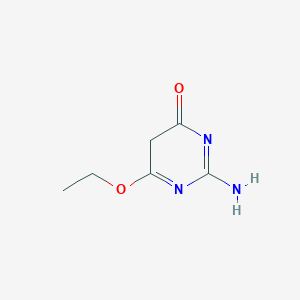
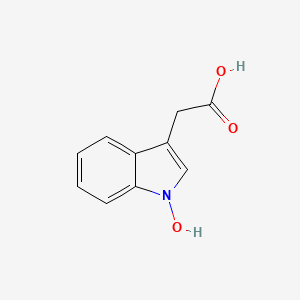
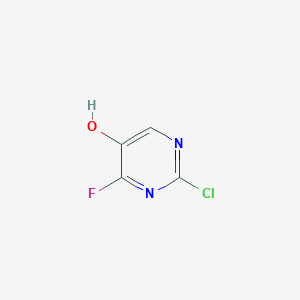
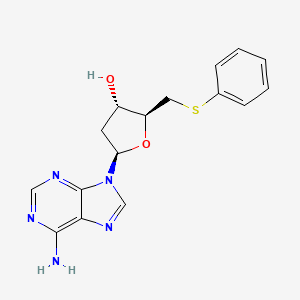
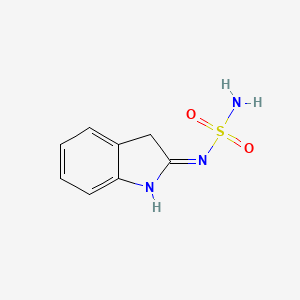
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
